

physical and chemical properties of 4-Cyclohexyl-2,6-xlenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclohexyl-2,6-xlenol

Cat. No.: B080136

[Get Quote](#)

An In-depth Technical Guide to 4-Cyclohexyl-2,6-xlenol

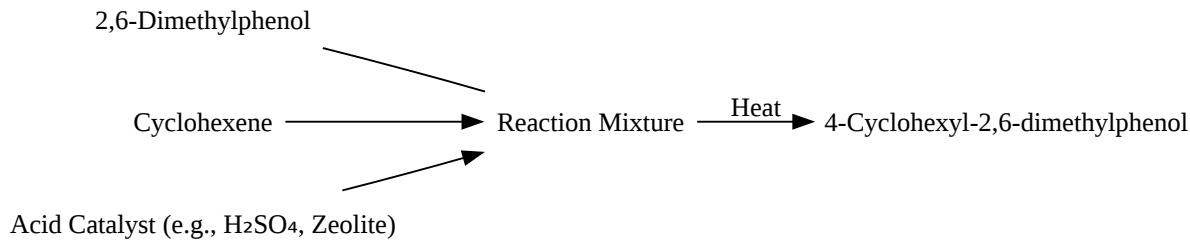
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-2,6-xlenol, also known by its IUPAC name 4-cyclohexyl-2,6-dimethylphenol, is an alkylated phenol derivative with emerging interest in various scientific fields. Its structural features, combining a bulky cyclohexyl group with a sterically hindered phenolic moiety, suggest potential applications in polymer chemistry, as an antioxidant, and as a synthon for more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Cyclohexyl-2,6-xlenol**, detailed experimental protocols, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Cyclohexyl-2,6-xlenol** is presented below. These properties are essential for its handling, characterization, and application in research and development.


Property	Value	Reference
IUPAC Name	4-cyclohexyl-2,6-dimethylphenol	[1]
CAS Number	10570-68-0	[1]
Molecular Formula	C ₁₄ H ₂₀ O	[1]
Molecular Weight	204.31 g/mol	[1]
Boiling Point	145-155 °C at 5 Torr	[2]
Density (Predicted)	1.013 ± 0.06 g/cm ³	[2]
XLogP3-AA (Predicted)	4.8	
Appearance	Not experimentally determined in available literature.	
Melting Point	Not experimentally determined in available literature.	
Solubility	Not experimentally determined in available literature.	

Experimental Protocols

Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

A detailed experimental protocol for the synthesis of 4-cyclohexyl-2,6-dimethylphenol is not explicitly available in the reviewed literature. However, a general and adaptable method for the synthesis can be derived from the acid-catalyzed alkylation of phenols with cyclohexene.[\[3\]](#) The following protocol is a proposed synthetic route based on established chemical principles.

Reaction Scheme:

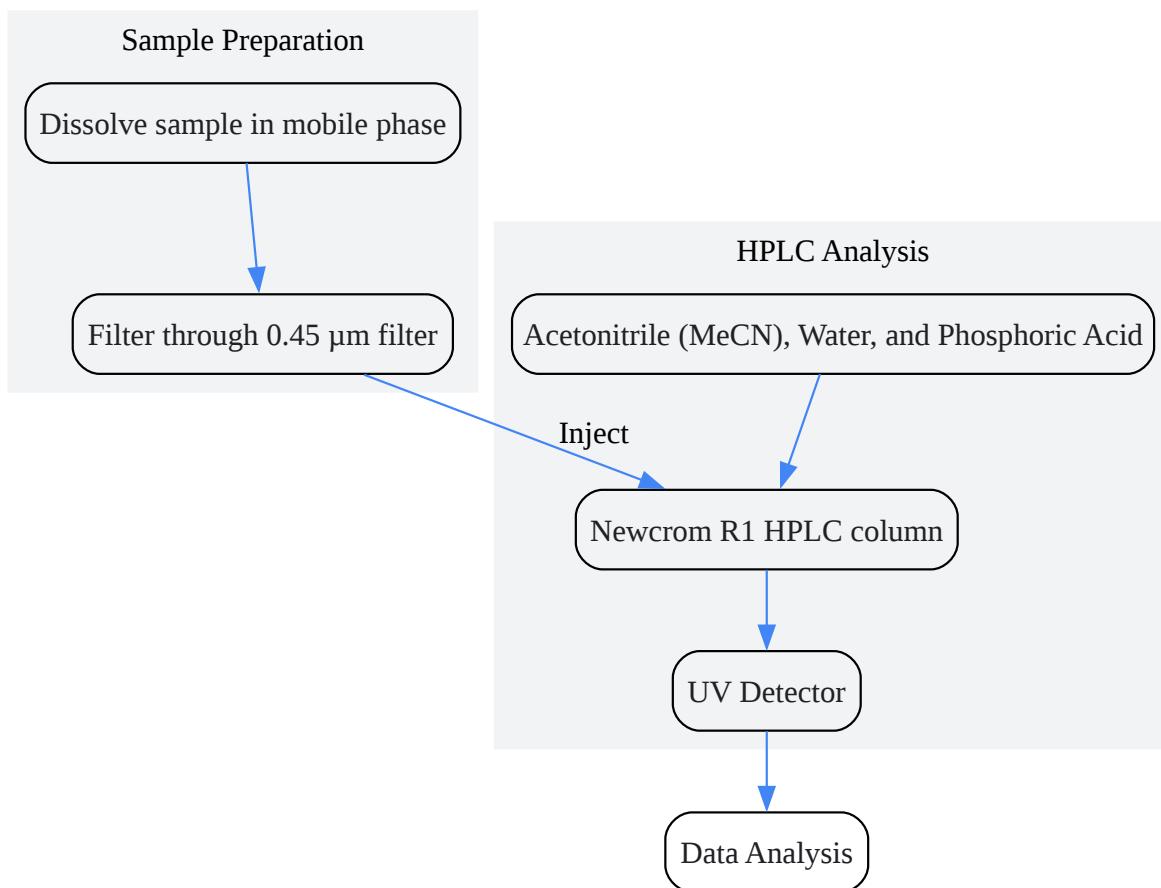
[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Materials:

- 2,6-Dimethylphenol
- Cyclohexene
- Acid catalyst (e.g., concentrated sulfuric acid or an acidic zeolite)
- Anhydrous solvent (e.g., toluene or heptane)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:


- To a stirred solution of 2,6-dimethylphenol in the chosen anhydrous solvent, add the acid catalyst cautiously at room temperature.
- Heat the mixture to a reflux temperature.

- Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.
- After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-cyclohexyl-2,6-dimethylphenol.

HPLC Analysis

The analysis of **4-Cyclohexyl-2,6-xlenol** can be performed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[\[4\]](#)

Workflow:

[Click to download full resolution via product page](#)

Figure 2: Workflow for HPLC analysis of **4-Cyclohexyl-2,6-xylenol**.

Chromatographic Conditions:

- Column: Newcrom R1 reverse-phase column.[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[4]
- Detection: UV detector at a suitable wavelength.

- Temperature: Ambient.

Spectral Data (Analog-Based Interpretation)

While experimental spectra for 4-cyclohexyl-2,6-dimethylphenol are not readily available, an interpretation can be made based on the known spectra of its parent compound, 2,6-dimethylphenol, and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-cyclohexyl-2,6-dimethylphenol is expected to show characteristic signals for the aromatic protons, the methyl groups, the cyclohexyl protons, and the phenolic hydroxyl group.

- Aromatic Protons: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the phenyl ring.
- Methyl Protons: A singlet in the aliphatic region (δ 2.0-2.5 ppm) for the six equivalent protons of the two methyl groups.
- Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring.
- Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

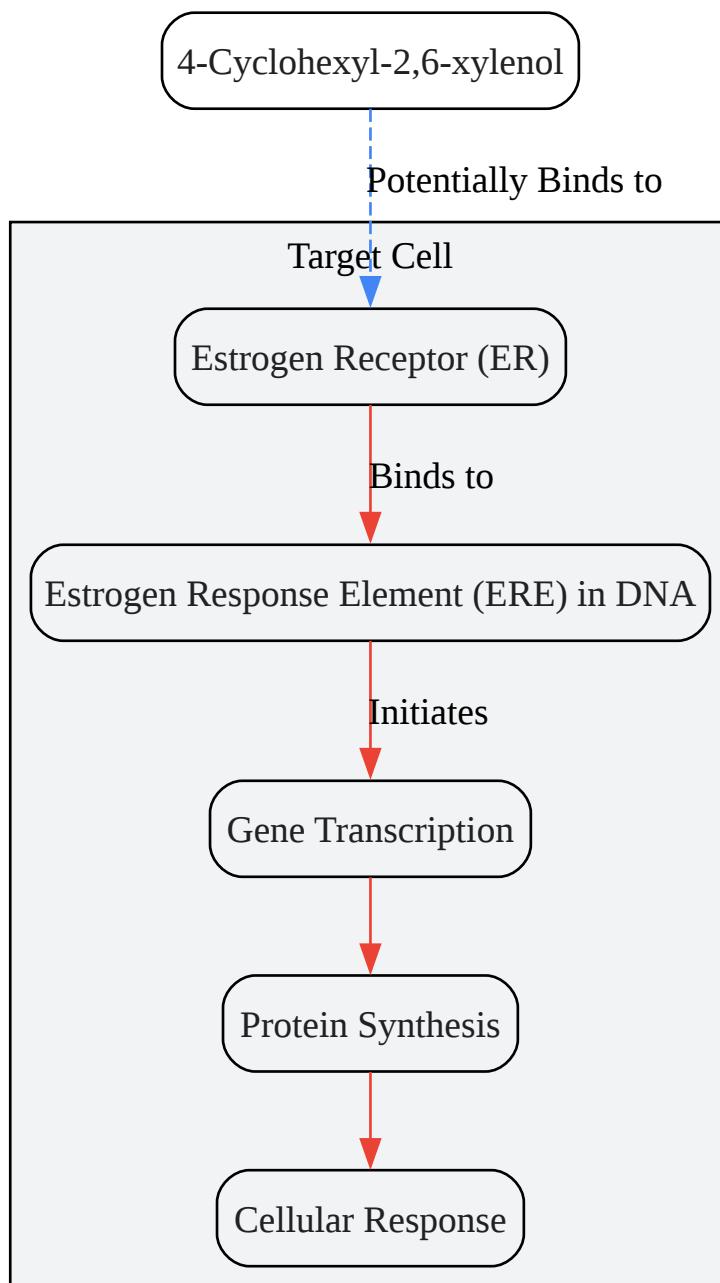
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the substituted and unsubstituted aromatic carbons.
- Methyl Carbons: A signal in the upfield region (δ 15-25 ppm).
- Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-45 ppm).

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.


- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm^{-1} region from the methyl and cyclohexyl groups.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band in the 1150-1250 cm^{-1} region.

Biological Activity and Potential Signaling Pathways

4-Cyclohexyl-2,6-xlenol has been identified as a potential endocrine-disrupting compound. [5] Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[6] Many alkylphenols are known to exert estrogenic effects by binding to estrogen receptors (ERs).

Potential Mechanism of Endocrine Disruption

The structural similarity of 4-cyclohexyl-2,6-dimethylphenol to other known estrogenic alkylphenols suggests that it may interact with nuclear hormone receptors, such as the estrogen receptor. This interaction could either mimic the action of endogenous hormones (agonist activity) or block their action (antagonist activity).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 3. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-Cyclohexyl-2,6-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080136#physical-and-chemical-properties-of-4-cyclohexyl-2-6-xylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com